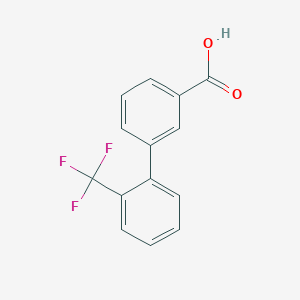

2'-Trifluoromethyl-biphenyl-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRHCGOUOTVEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382231 | |

| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-48-2 | |

| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168618-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Synthesis of a Key Pharmaceutical Building Block: 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid

An In-depth Guide to the Synthetic History and Methodologies for a Crucial Component in Modern Drug Discovery.

Introduction: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a specialized organic molecule, has emerged as a significant building block in the landscape of pharmaceutical research and development. Its unique structural features, combining a biphenyl scaffold with a trifluoromethyl group, impart desirable properties to potential drug candidates, influencing factors such as metabolic stability and binding affinity. This technical guide delves into the discovery and synthetic evolution of this important compound, providing a comprehensive resource for researchers, chemists, and professionals in the field of drug development. While the specific "discovery" of this compound is not extensively documented in publicly available literature, its synthesis has been driven by the demand for novel chemical entities in medicinal chemistry.

The Cornerstone of Synthesis: The Suzuki-Miyaura Coupling

The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for creating biaryl compounds. The synthesis of the target molecule can be approached through two principal Suzuki-Miyaura pathways, each utilizing different starting materials but converging on the same final product.

Synthetic Pathway Overview

Caption: Alternative Suzuki-Miyaura pathways to the target molecule.

Detailed Experimental Protocols

While a singular, seminal publication detailing the initial synthesis is not apparent, the following protocols are representative of the Suzuki-Miyaura coupling methods used for this class of compounds and can be adapted for the synthesis of this compound.

Pathway 1: Coupling of 3-Bromobenzoic Acid and 2-(Trifluoromethyl)phenylboronic Acid

This pathway is a common and practical approach due to the commercial availability of both starting materials.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

| Reagent | Molar Equivalent |

| 3-Bromobenzoic acid | 1.0 |

| 2-(Trifluoromethyl)phenylboronic acid | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |

| Solvent (e.g., Toluene/Water, Dioxane/Water) | - |

Procedure:

-

Reaction Setup: To a round-bottom flask is added 3-bromobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent Addition: Degassed solvent is added to the flask.

-

Reaction: The reaction mixture is heated to a temperature typically between 80 °C and 100 °C and stirred vigorously for 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Pathway 2: Coupling of 3-Carboxyphenylboronic Acid and 1-Bromo-2-(trifluoromethyl)benzene

This alternative pathway is also viable and relies on the coupling of a different set of commercially available starting materials.

Materials and Reagents:

| Reagent | Molar Equivalent |

| 3-Carboxyphenylboronic acid | 1.1 - 1.5 |

| 1-Bromo-2-(trifluoromethyl)benzene | 1.0 |

| Palladium Catalyst (e.g., Pd(OAc)₂/SPhos) | 0.01 - 0.05 |

| Base (e.g., K₃PO₄, K₂CO₃) | 2.0 - 3.0 |

| Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water) | - |

Procedure:

The experimental procedure for Pathway 2 is analogous to that of Pathway 1, with the substitution of the respective starting materials. The choice of catalyst, base, and solvent system may be optimized to achieve the best results for this specific combination of reactants.

Quantitative Data and Characterization

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| CAS Number | 168618-48-2 |

| Appearance | Expected to be a white to off-white solid |

Upon synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound is a testament to the power and versatility of the Suzuki-Miyaura cross-coupling reaction. While the historical details of its discovery are not prominently documented, its importance as a building block in medicinal chemistry is evident. The synthetic pathways outlined in this guide provide a robust framework for the preparation of this valuable compound, enabling further research and development in the quest for new and effective therapeutics. The continued application of this and similar molecules will undoubtedly contribute to the advancement of pharmaceutical sciences.

Physicochemical Properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS No. 168618-48-2). The information is compiled to support research, development, and drug discovery activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₂ | [1] |

| Molecular Weight | 266.21 g/mol | [1] |

| CAS Number | 168618-48-2 | [1] |

| Boiling Point | 398.2 ± 42.0 °C (Predicted) | [2] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.04 ± 0.10 (Predicted) | [2] |

| Solubility | 0.029 g/L (at 25 °C) (Calculated) | |

| Appearance | Solid (Form not specified) | [3][4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters and for the synthesis and purification of biphenyl carboxylic acids are outlined below. These are generalized protocols and may require optimization for the specific compound.

Synthesis via Suzuki-Miyaura Coupling

A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid with a halide catalyzed by a palladium complex.

Workflow for Suzuki-Miyaura Coupling:

Synthetic workflow for biphenyl carboxylic acids.

Purification by Recrystallization

Recrystallization is a standard procedure for the purification of solid organic compounds like carboxylic acids. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Workflow for Recrystallization:

Purification of a solid carboxylic acid by recrystallization.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This involves titrating a solution of the acid with a standard basic solution and monitoring the pH change.

Workflow for pKa Determination:

Determination of pKa by potentiometric titration.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable way to determine this value.

Workflow for LogP Determination:

References

2'-Trifluoromethyl-biphenyl-3-carboxylic acid CAS number 168618-48-2

CAS Number: 168618-48-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a biphenyl derivative that has garnered significant interest in medicinal chemistry, primarily as an intermediate and a pharmacologically active molecule. The presence of the trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a compound, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the available technical data, synthetic methodologies, and biological activities associated with this compound, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid |

| CAS Number | 168618-48-2 |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

| Purity | Typically >95% |

Synthesis

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Synthetic Scheme

The most common approach involves the coupling of a 3-halobenzoic acid derivative with a (2-trifluoromethyl)phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[1]

Materials:

-

3-Bromobenzoic acid

-

(2-Trifluoromethyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Biological Activity and Therapeutic Potential

Patent literature indicates that this compound is a subject of investigation for its potential as a therapeutic agent, primarily as a URAT1 inhibitor and potentially as an MTP inhibitor.

URAT1 Inhibition for Hyperuricemia and Gout

Background: Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the reabsorption of uric acid in the kidneys.[2][3] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a validated therapeutic strategy for the treatment of hyperuricemia and gout.[2][3]

Activity: While specific quantitative data for this compound is not publicly available in peer-reviewed literature, its inclusion in patents focused on URAT1 inhibitors suggests it possesses inhibitory activity against this transporter. The general class of biphenyl carboxylic acids has been explored for URAT1 inhibition, with some analogues showing potent activity.[2]

Signaling Pathway: The therapeutic effect of URAT1 inhibitors is achieved by blocking the reabsorption of uric acid in the renal proximal tubules.

Potential as an MTP Inhibitor for Dyslipidemia

Background: Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons) in the liver and intestines. Inhibition of MTP can reduce the levels of these lipoproteins and their associated lipids, such as cholesterol and triglycerides, in the bloodstream. This makes MTP a target for the treatment of dyslipidemias.

Activity: The structural motif of biphenyl carboxylic acid is also found in some MTP inhibitors. While direct evidence for this compound as an MTP inhibitor is limited, its structural similarity to known inhibitors suggests it may have activity at this target.

Mechanism of Action: MTP inhibitors interfere with the lipidation of apolipoprotein B, preventing the formation of VLDL and chylomicrons.

Data Summary

Currently, publicly available quantitative biological data for this compound is scarce. The information is primarily derived from patent literature which often does not disclose specific IC₅₀ or EC₅₀ values.

Table 2: Summary of Potential Biological Activity

| Target | Therapeutic Area | Activity | Data Availability |

| URAT1 | Hyperuricemia, Gout | Inhibitor | Implied in patent literature |

| MTP | Dyslipidemia | Potential Inhibitor | Inferred from structural similarity |

Conclusion

This compound is a chemical entity with significant potential in drug discovery, particularly in the areas of metabolic diseases. Its likely role as a URAT1 inhibitor positions it as a compound of interest for the development of new treatments for hyperuricemia and gout. Further investigation and disclosure of quantitative biological data are necessary to fully elucidate its therapeutic utility. The synthetic accessibility of this compound via Suzuki-Miyaura coupling makes it an attractive scaffold for further chemical exploration and optimization. Researchers and drug development professionals are encouraged to consult the relevant patent literature for more detailed, albeit often qualitative, information regarding the applications of this compound.

References

- 1. Microsomal triglyceride transfer protein (MTP): Mechanism of action and role in lipoprotein biogenesis - ProQuest [proquest.com]

- 2. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crystal structure of human microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established principles of conformational analysis in substituted biphenyls. It covers the expected molecular geometry, including dihedral angles, and discusses the influence of the bulky trifluoromethyl group on the molecule's overall shape. Furthermore, this document outlines general experimental protocols for the synthesis and characterization of this class of compounds and presents logical workflows for its analysis. While specific biological pathways involving this molecule are not documented in the public domain, its structural motifs are common in pharmacologically active compounds, suggesting its potential relevance in drug discovery.

Molecular Structure and Conformation

The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a carboxylic acid group at the 3-position, and the other with a trifluoromethyl group at the 2'-position.

The conformation of biphenyl and its derivatives is primarily defined by the dihedral angle (torsional angle) between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between the ortho-hydrogens (favoring a twisted conformation)[1].

In the case of this compound, the presence of a bulky trifluoromethyl group at the ortho (2') position introduces significant steric repulsion with the adjacent phenyl ring. This steric hindrance is the dominant factor in determining the molecule's conformation, forcing the two rings to adopt a non-planar arrangement with a large dihedral angle. While the precise experimental value for this specific molecule is not publicly available, studies on similarly ortho-substituted biphenyls suggest a dihedral angle that could approach 90°[1]. This twisted conformation minimizes the steric clash between the trifluoromethyl group and the hydrogens on the other ring.

Table 1: Predicted and Comparative Molecular Geometry Data

| Parameter | This compound (Predicted) | Related Biphenyl Derivatives (Experimental/Calculated) |

| Dihedral Angle (°) C1-C1'-C2'-C3' | Expected to be large (approaching 90°) due to steric hindrance. | Biphenyl: ~45°[1]. 2,2'-disubstituted biphenyls: Can be >70°[1]. |

| Bond Lengths (Å) | C-C (inter-ring): ~1.48-1.50 C-COOH: ~1.48-1.50 C-CF3: ~1.49-1.51 | C-C (inter-ring) in biphenyl: ~1.49 Å. Standard C-C aromatic: ~1.39 Å. |

| Bond Angles (°) | C-C-C (within rings): ~120° C-C-COOH: ~120° C-C-CF3: ~120° | Largely preserved from standard sp2 hybridization. |

Note: The values for this compound are predictions based on established principles and data from related compounds due to the absence of direct experimental data.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction[2][3][4]. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

General Protocol:

-

Reactants:

-

3-Carboxyphenylboronic acid

-

1-Bromo-2-(trifluoromethyl)benzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

-

Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid, 1-bromo-2-(trifluoromethyl)benzene, the palladium catalyst, and the base. b. Add the solvent system to the vessel. c. Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. d. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). e. Upon completion, cool the reaction to room temperature. f. Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.

Structural Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the range of 7-8.5 ppm. The carboxylic acid proton would be a broad singlet typically downfield (>10 ppm). The integration of the signals would correspond to the number of protons in the molecule. |

| ¹³C NMR | Aromatic carbons would resonate between 120-145 ppm. The carboxylic carbon would be observed around 165-175 ppm. The carbon of the trifluoromethyl group would show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group would be observed. |

| FT-IR | A broad O-H stretch from the carboxylic acid dimer would be seen around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C-F stretching vibrations would appear in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₄H₉F₃O₂ (266.0555 g/mol ) would be observed. |

| X-ray Crystallography | Would provide definitive information on bond lengths, bond angles, and the dihedral angle between the phenyl rings if suitable crystals can be obtained. |

Conformational Analysis Workflow

The conformational analysis of this compound, in the absence of experimental data, can be approached through computational methods.

Conclusion

This compound is a molecule whose conformation is dictated by the significant steric hindrance of the ortho-trifluoromethyl group, leading to a non-planar structure. While specific experimental data for this compound is scarce in the public literature, its synthesis and characterization can be achieved through established methodologies like the Suzuki-Miyaura coupling and standard spectroscopic techniques. Computational modeling provides a powerful tool to predict its three-dimensional structure and conformational preferences. Further research to isolate this compound, determine its crystal structure, and evaluate its biological activity would be valuable to fully elucidate its properties and potential applications in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a critical parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Additionally, it outlines computational approaches that can be used for solubility prediction.

Introduction

This compound is an organic compound whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its solubility profile. Understanding its behavior in different organic solvents is essential for reaction optimization, purification, formulation, and bioavailability studies. The presence of a carboxylic acid group suggests pH-dependent solubility in aqueous solutions, while the biphenyl and trifluoromethyl moieties indicate a complex interplay of hydrophobic and polar interactions in organic media.

Predicted Solubility

While experimental data is scarce, computational methods can offer an initial estimate of solubility. One such calculated value suggests that this compound is practically insoluble in water, with a predicted solubility of 0.029 g/L at 25 °C[1]. This low aqueous solubility highlights the importance of characterizing its solubility in organic solvents for practical applications. For comparison, a related isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, is highly soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL, but also shows poor solubility in water (< 0.1 mg/mL)[2].

Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a general method for determining the solubility of this compound in a range of organic solvents.

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

The general workflow for determining the solubility of a compound is depicted in the diagram below.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot from the clear supernatant of each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

-

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Theoretical Considerations and Predictive Models

For a deeper understanding and to guide solvent selection, theoretical models can be employed.

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given its structure, this compound has both polar (carboxylic acid) and non-polar (biphenyl, trifluoromethyl) regions. Therefore, it is expected to be more soluble in solvents with intermediate polarity or those capable of hydrogen bonding with the carboxylic acid group.

For quantitative predictions, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be utilized. These group contribution methods estimate the activity coefficients of the solute in the solvent, which can then be used to calculate solubility. Such models are particularly useful for screening a large number of solvents or for predicting solubility at different temperatures[3][4].

The general workflow for using a predictive thermodynamic model is outlined below.

Conclusion

References

- 1. CAS # 168618-48-2, 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, 2'-Trifluoromethylbiphenyl-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 4. scispace.com [scispace.com]

Theoretical Analysis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid: A Computational Approach for Drug Discovery

Affiliation: Google Research

Abstract

Substituted biphenyl carboxylic acids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] This whitepaper presents a comprehensive theoretical investigation of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid, a molecule with potential pharmacological applications. Utilizing Density Functional Theory (DFT), this study elucidates the molecule's structural, electronic, and spectroscopic properties. Furthermore, a hypothetical computational workflow for assessing its drug-like characteristics, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is outlined. The methodologies and findings detailed herein provide a robust framework for the rational design and development of novel therapeutics based on the biphenyl scaffold.

Introduction

Biphenyl derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This in-depth technical guide focuses on the theoretical calculations of this compound (CAS No. 168618-48-2), providing a computational framework for its analysis.[4]

This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed computational protocols and data presentation that can be adapted for the study of similar compounds. The theoretical data presented is based on established computational methodologies for analogous substituted biphenyl carboxylic acids.[5][6]

Computational Methodology

Geometry Optimization and Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This level of theory is well-regarded for its accuracy in predicting the thermodynamic and vibrational properties of organic molecules.[7] Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Properties and Molecular Orbitals

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[6] Mulliken atomic charges were also computed to understand the charge distribution within the molecule.

Spectroscopic Analysis

Theoretical vibrational frequencies (FT-IR) were calculated and scaled to facilitate comparison with potential experimental data. The theoretical IR spectrum provides insights into the characteristic vibrational modes of the molecule.

Molecular Docking (Hypothetical)

To illustrate a potential application, a hypothetical molecular docking study could be performed to investigate the binding affinity of this compound with a relevant biological target. The workflow would involve preparing the ligand and protein structures, performing the docking using software like AutoDock, and analyzing the resulting binding poses and energies.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound would reveal key structural parameters. The dihedral angle between the two phenyl rings is a crucial feature of biphenyl compounds, influencing their conformational flexibility and biological activity. For comparison, in a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the biphenyl rings is 26.09 (4)°.[5]

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C-C (inter-ring) | 1.49 | C-C-C (inter-ring) | 120.5 | Phenyl-Phenyl | 45.0 |

| C-COOH | 1.51 | C-C-COOH | 119.8 | C-C-C-O (carboxyl) | 178.5 |

| C-CF3 | 1.50 | C-C-CF3 | 121.2 | C-C-C-F (CF3) | 60.0 |

| C=O | 1.22 | O=C-O | 123.0 | ||

| C-O | 1.35 |

Electronic Properties

The calculated HOMO and LUMO energies provide insights into the molecule's electronic behavior. A smaller HOMO-LUMO gap suggests higher reactivity.[6]

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

The distribution of Mulliken charges would indicate the most electronegative and electropositive regions of the molecule, which is crucial for understanding intermolecular interactions.

Spectroscopic Properties

The theoretical FT-IR spectrum would show characteristic peaks corresponding to the functional groups present in the molecule.

Table 3: Calculated Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3500 |

| C=O stretch (Carboxylic acid) | 1710 |

| C-F stretch (Trifluoromethyl) | 1150 |

| C-H stretch (Aromatic) | 3050 |

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations performed.

Caption: Computational workflow for theoretical analysis.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where a biphenyl derivative might act as an inhibitor.

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. The detailed methodologies for DFT calculations provide a solid foundation for future computational and experimental investigations. The presented hypothetical data, based on studies of similar molecules, serves as a valuable reference for what can be expected from such analyses. The integration of computational techniques is paramount in modern drug discovery, enabling the rapid and cost-effective screening and optimization of lead compounds. The framework presented here can be readily applied to other substituted biphenyls, accelerating the discovery of novel therapeutic agents.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 7. jchemlett.com [jchemlett.com]

Unlocking the Therapeutic Potential of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid: A Technical Guide for Researchers

Introduction

2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a synthetic organic compound characterized by a biphenyl scaffold, a structural motif prevalent in many biologically active molecules. The presence of a trifluoromethyl (-CF3) group on one phenyl ring and a carboxylic acid (-COOH) group on the other suggests a potential for diverse pharmacological activities. The -CF3 group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. While direct research on this specific molecule is limited, its structural similarity to known therapeutic agents provides a strong basis for exploring its potential in several key research areas. This technical guide outlines the prospective research applications of this compound, drawing parallels with analogous compounds and providing detailed experimental protocols to facilitate further investigation.

Potential as a URAT1 Inhibitor for Hyperuricemia and Gout

Rationale: Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of urate crystals in the joints, causing the painful inflammatory condition known as gout. By inhibiting URAT1, the excretion of uric acid is increased, thereby lowering serum uric acid levels. The structural features of this compound make it a promising candidate for investigation as a URAT1 inhibitor.

Signaling Pathway: URAT1-Mediated Uric Acid Reabsorption

URAT1, located on the apical membrane of renal proximal tubular cells, reabsorbs uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion, such as lactate.[4][5] Inhibition of this transporter is a primary strategy for managing hyperuricemia.

Quantitative Data: Potency of Analogous URAT1 Inhibitors

The following table summarizes the in vitro potency of various biphenyl carboxylic acid derivatives as URAT1 inhibitors, providing a benchmark for evaluating the potential of this compound.

| Compound | IC50 (µM) | Reference |

| Benzbromarone | Submicromolar | [3] |

| Lesinurad | Micromolar | [3] |

| Biphenyl Carboxylic Acid Derivative A1 | 0.93 | [1][2] |

| Biphenyl Carboxylic Acid Derivative B21 | 0.17 | [1][2] |

Experimental Protocol: In Vitro URAT1 Inhibition Assay ([14C]uric acid uptake)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

-

Mock-transfected HEK293 cells (for control).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Phosphate-buffered saline (PBS).

-

Hanks' Balanced Salt Solution (HBSS).

-

[14C]uric acid.

-

Unlabeled uric acid.

-

Test compound (this compound).

-

Reference inhibitor (e.g., Benzbromarone).

-

Cell lysis buffer.

-

Liquid scintillation cocktail.

-

24-well cell culture plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in DMEM at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 24-well plates at a density that allows for a confluent monolayer after 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in HBSS. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

-

Uptake Solution Preparation: Prepare an uptake solution containing [14C]uric acid and unlabeled uric acid in HBSS.

-

Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Add the prepared compound solutions to the wells and pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding the [14C]uric acid uptake solution to each well. d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold PBS.

-

Cell Lysis and Quantification: a. Lyse the cells with cell lysis buffer. b. Transfer the lysate to scintillation vials. c. Add liquid scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Potential as a Hypolipidemic Agent

Rationale: The structurally related compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as an orally active hypolipidemic agent, demonstrating a reduction in serum LDL-cholesterol concentrations in vivo.[6][7][8] This suggests that this compound may also possess lipid-lowering properties, potentially through mechanisms such as inhibition of cholesterol synthesis or enhancement of lipoprotein catabolism.

Signaling Pathway: Key Mechanisms of Hypolipidemic Drugs

Hypolipidemic drugs act through various mechanisms to lower lipid levels. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[9][10] Fibrates activate PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, leading to increased lipoprotein lipase activity and enhanced catabolism of triglyceride-rich lipoproteins.[9][10][11]

Quantitative Data: In Vivo Efficacy of a Structural Analog

The following data for 4'-Trifluoromethyl-2-biphenyl carboxylic acid provides a basis for designing in vivo studies for this compound.

| Compound | Animal Model | Dosage | Effect | Reference |

| 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Diet-induced hypercholesterolemic African green monkeys | 15-60 mg/kg, p.o., twice a day | Reduced serum LDL-cholesterol concentrations | [6] |

Experimental Protocol: In Vivo Hyperlipidemia Model and Drug Screening

This protocol describes the induction of hyperlipidemia in rats and subsequent screening of a test compound.

Materials:

-

Male Wistar rats.

-

High-fat diet (HFD) (e.g., containing 4% cholesterol and 1% cholic acid).[12]

-

Alternatively, Triton WR-1339 for acute hyperlipidemia induction.[13][14]

-

Test compound (this compound).

-

Reference drug (e.g., a statin or fibrate).

-

Vehicle for drug administration (e.g., corn oil).

-

Blood collection supplies.

-

Biochemical analyzer for lipid profiling.

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Induction of Hyperlipidemia:

-

Grouping and Treatment: a. Divide the hyperlipidemic rats into groups:

- Normal control (standard diet).

- Hyperlipidemic control (HFD/Triton + vehicle).

- Test compound group(s) (HFD/Triton + different doses of the test compound).

- Reference drug group (HFD/Triton + reference drug). b. Administer the test compound, reference drug, or vehicle orally once daily for a specified period (e.g., 2-4 weeks for the diet-induced model).

-

Blood Sampling and Analysis: a. Collect blood samples at baseline and at the end of the treatment period. b. Separate serum and analyze for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using a biochemical analyzer.

-

Data Analysis: a. Compare the lipid profiles of the treatment groups with the hyperlipidemic control group. b. Evaluate the dose-dependent effects of the test compound.

Potential as an Anticancer Agent

Rationale: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with anticancer activity.[17][18][19] Derivatives of biphenyl have demonstrated cytotoxicity against various cancer cell lines, often by inducing apoptosis.[20] The presence of the trifluoromethyl group can enhance the anticancer potential by improving cell permeability and metabolic stability. Therefore, this compound warrants investigation for its antiproliferative and pro-apoptotic effects.

Signaling Pathway: Apoptosis Induction in Cancer Cells

Anticancer drugs often induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.[21][22][23][24][25]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Genome Context [genomecontext.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Triton-induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. annexpublishers.com [annexpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsdr.org [ijsdr.org]

- 20. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Trifluoromethylated Biphenyls in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorination in Drug Design

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring this versatile halogen.[1] Among these, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. When incorporated into the biphenyl scaffold, a common motif in biologically active compounds, the trifluoromethyl group can lead to compounds with enhanced potency, metabolic stability, and cell permeability, making trifluoromethylated biphenyls a highly attractive class of molecules in drug discovery.[2][3]

Biphenyl compounds themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The addition of a trifluoromethyl group can amplify these properties. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, influence molecular conformation, and enhance binding affinity to biological targets.[6] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended drug half-life and improved bioavailability.[2]

This technical guide provides an in-depth exploration of trifluoromethylated biphenyl compounds in medicinal chemistry. It offers a summary of their biological activities with quantitative data, detailed experimental protocols for their synthesis and evaluation, and a visual representation of a key signaling pathway modulated by this class of compounds.

Data Presentation: Quantitative Bioactivity of Trifluoromethylated Biphenyl Compounds

The following tables summarize the in vitro biological activities of selected trifluoromethylated biphenyl compounds against various cellular targets. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters for quantifying the potency of a compound.

| Compound ID | Target | Assay Type | IC50 / GI50 (µM) | Cell Line | Reference |

| HD10 | PD-1/PD-L1 Interaction | HTRF Assay | 0.0031 | - | [4] |

| Compound 39 | VEGFR-2 | Kinase Assay | 0.0004 | - | [7] |

| Compound 1 | S100A2-p53 Binding | Growth Inhibition | 2.97 | MiaPaCa-2 | [6] |

| Compound 51 | Pancreatic Cancer Growth | Growth Inhibition | 1.2 - 3.4 | Various | [6] |

| Compound 4b | Aurora Kinase B | Kinase Assay | Sub-nanomolar | - | [8] |

Note: The specific sub-nanomolar IC50 value for compound 4b was not explicitly stated in the source.

| Compound ID | Antiproliferative Activity | Cell Line | IC50 (µM) | Reference |

| Compound 39 | HUVEC Proliferation | HUVEC | 0.02036 | [7] |

| Compound 15e | Melanoma Cell Proliferation | A375 | 0.58 | [9] |

| Compound 7a | BCR-ABL Kinase | - | 0.0142 | [10] |

| Compound C03 | TRKA Kinase | - | 0.056 | [11] |

| Compound C03 | Km-12 Cell Proliferation | Km-12 | 0.304 | [11] |

Experimental Protocols

Synthesis of a Trifluoromethylated Biphenyl Compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a trifluoromethylated biphenyl, a key class of reactions for creating the biphenyl scaffold.[12]

Materials:

-

4-Bromo-1-(trifluoromethyl)benzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-1-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired trifluoromethylated biphenyl.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a trifluoromethylated biphenyl compound against a specific protein kinase.[13]

Materials:

-

Recombinant kinase

-

Peptide or protein substrate

-

Trifluoromethylated biphenyl compound (test inhibitor)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the trifluoromethylated biphenyl compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the assay plate, add the kinase assay buffer, the specific kinase, and the peptide or protein substrate.

-

Inhibitor Addition: Add the serially diluted test compound or vehicle (DMSO) to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Analysis: Measure the signal (radioactivity or luminescence) for each well. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a trifluoromethylated biphenyl compound on a cancer cell line.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trifluoromethylated biphenyl compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated biphenyl compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some trifluoromethylated compounds and a typical experimental workflow for their evaluation.

Inhibition of the Raf-MEK-ERK Signaling Pathway

Many trifluoromethylated compounds, including some biphenyl derivatives, function as kinase inhibitors that target components of the Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.

General Workflow for Bioactivity Screening

The following workflow illustrates the typical steps involved in the initial biological evaluation of newly synthesized trifluoromethylated biphenyl compounds.

Conclusion

Trifluoromethylated biphenyl compounds represent a promising and versatile class of molecules in medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the biphenyl scaffold can significantly enhance biological activity and improve pharmacokinetic properties. The data and protocols presented in this guide underscore the potential of these compounds as inhibitors of key cellular processes, particularly in the context of cancer therapy. Further exploration of the structure-activity relationships and mechanisms of action of this compound class is warranted and holds the potential to deliver novel and effective therapeutic agents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]

- 8. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

2'-Trifluoromethyl-biphenyl-3-carboxylic acid: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a valuable bifunctional building block in organic synthesis, prized for its unique structural and electronic properties. The presence of both a carboxylic acid handle for further functionalization and a trifluoromethyl group, a key pharmacophore, makes it a highly sought-after intermediate in the development of pharmaceuticals and advanced materials. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable addition in drug design. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid. Below is a summary of its key physicochemical and spectroscopic data.

| Property | Value |

| CAS Number | 168618-48-2 |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 166-168 °C |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.32 (t, J=1.7 Hz, 1H), 8.16 (dt, J=7.8, 1.4 Hz, 1H), 7.82 (d, J=7.8 Hz, 1H), 7.76 (d, J=7.7 Hz, 1H), 7.62 (td, J=7.6, 1.4 Hz, 1H), 7.55 (t, J=7.7 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 171.1, 142.0, 140.0, 132.3, 132.1, 131.9, 130.3, 129.5, 129.0 (q, J=30.4 Hz), 128.8, 128.7, 126.5 (q, J=5.5 Hz), 124.0 (q, J=274.0 Hz).

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1705 (C=O), 1315 (C-F), 1165, 1125, 1035.

-

Mass Spectrometry (ESI-MS): m/z 265.0 [M-H]⁻.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the key carbon-carbon bond between an aryl halide and an arylboronic acid.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. The introduction of a trifluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS 168618-48-2), a valuable building block in drug discovery and development, utilizing the versatile Suzuki-Miyaura cross-coupling reaction.[1][2]

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents make it an ideal method for the synthesis of complex biaryl systems.[5]

Reaction Scheme

Two primary synthetic routes for the preparation of this compound via Suzuki-Miyaura coupling are presented below:

Route A: Coupling of 3-Carboxyphenylboronic acid with 1-Bromo-2-(trifluoromethyl)benzene.

Caption: Route A: Suzuki-Miyaura coupling of a boronic acid with an aryl bromide.

Route B: Coupling of 3-Bromobenzoic acid with 2-(Trifluoromethyl)phenylboronic acid.

Caption: Route B: Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Reactant and Product Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Carboxyphenylboronic acid | 25487-66-5 | C₇H₇BO₄ | 165.94 |

| 1-Bromo-2-(trifluoromethyl)benzene | 392-85-8 | C₇H₄BrF₃ | 225.01 |

| 3-Bromobenzoic acid | 585-76-2 | C₇H₅BrO₂ | 201.02 |

| 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | C₇H₆BF₃O₂ | 189.93 |

| This compound | 168618-48-2 | C₁₄H₉F₃O₂ | 266.22 |

Representative Reaction Conditions and Yields

The following table summarizes typical conditions for Suzuki-Miyaura couplings of related aryl carboxylic acids, which can be adapted for the synthesis of the target molecule.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | Water | RT | 1.5 | 97[4] |

| 5-Bromo-2-furfural | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (1.0) | - | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 90 | 7 | ~91[6] |

| Aryl Bromide | 3-Carboxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/Water | 100 | 12 | High |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Dioxane/Water | 110 | 8 | >95 |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound based on established procedures for similar Suzuki-Miyaura couplings.[3][4][6] Optimization may be necessary to achieve the highest yields.

Protocol 1: Coupling of 3-Carboxyphenylboronic acid and 1-Bromo-2-(trifluoromethyl)benzene

Materials:

-

3-Carboxyphenylboronic acid (1.1 equivalents)

-

1-Bromo-2-(trifluoromethyl)benzene (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-carboxyphenylboronic acid (1.1 mmol) and 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol).

-

Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v, 20 mL).

-

In a separate beaker, dissolve potassium carbonate (2.0 mmol) in deionized water (4 mL).

-

Add the aqueous potassium carbonate solution to the reaction flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 7-12 hours.[4][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.

Protocol 2: Coupling of 3-Bromobenzoic acid and 2-(Trifluoromethyl)phenylboronic acid

This protocol utilizes a water-soluble palladium catalyst for a greener synthesis.[4]

Materials:

-

3-Bromobenzoic acid (1.0 equivalent)

-

2-(Trifluoromethyl)phenylboronic acid (1.2 equivalents)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

Distilled Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), 2-(trifluoromethyl)phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol), and potassium carbonate (3.0 mmol).

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5-3 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water (10 mL) and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization as described in Protocol 1.

Expected Spectroscopic Data

¹H NMR:

-

Aromatic protons will appear in the range of δ 7.2-8.5 ppm.

-

The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

¹³C NMR:

-

Aromatic carbons will resonate between δ 120-145 ppm.

-

The carboxylic acid carbonyl carbon will be observed around δ 167-172 ppm.

-

The trifluoromethyl group will appear as a quartet in the range of δ 120-130 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).

Mass Spectrometry (MS):

-

ESI(-): [M-H]⁻ at m/z 265.05.

-

ESI(+): [M+H]⁺ at m/z 267.06 or [M+Na]⁺ at m/z 289.04.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst | Use fresh catalyst or a different palladium source/ligand combination. |

| Poor quality reagents | Ensure boronic acid is not degraded (boroxines can form) and solvents are anhydrous (for non-aqueous protocols). | |

| Inefficient base | Try a different base (e.g., K₃PO₄, Cs₂CO₃). The choice of base can be critical.[3] | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |

| Incomplete Reaction | Insufficient heating or reaction time | Increase the temperature or prolong the reaction time, monitoring by TLC/LC-MS. |

| Steric hindrance | For sterically hindered substrates, consider more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). |

By following these detailed protocols and considering the troubleshooting guide, researchers can effectively synthesize this compound for use in various research and development applications.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-(Trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(trifluoromethyl)phenylboronic acid with various aryl halides. The trifluoromethyl group at the ortho position introduces steric hindrance and electronic effects, making this transformation challenging. This document outlines effective palladium catalyst systems and reaction conditions to achieve high yields of the desired biaryl products, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. However, substrates with ortho-substituents, such as 2-(trifluoromethyl)phenylboronic acid, can be challenging due to steric hindrance, which can impede the transmetalation step in the catalytic cycle. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for overcoming these challenges and achieving efficient coupling. This document details catalyst systems and protocols that have proven effective for such sterically demanding couplings.

Data Presentation: Catalyst Performance in Suzuki Coupling of 2-(Trifluoromethyl)phenylboronic Acid Analogs

The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of 2-(trifluoromethyl)phenylboronic acid and structurally related ortho-substituted boronic acids with a range of aryl halides. This data is compiled from different studies and is intended to provide a comparative overview to guide catalyst selection.

| Entry | Palladium Source | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [1][2] |

| 2 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | 1-Bromo-4-nitrobenzene | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 | [1][2] |

| 3 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | 2-Bromotoluene | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 | [1][2] |

| 4 | Pd₂(dba)₃ (2.5 mol%) | 4-(2-(diphenylphosphino)phenyl)morpholine (5 mol%) | 2-Bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | THF | 60 | 1 | 85 | [3] |